![molecular formula C12H10BrNO2 B11807410 5-(4-Bromo-3-methylphenyl)furan-2-carboxamide](/img/structure/B11807410.png)
5-(4-Bromo-3-methylphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromo-3-methylphenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 5-(4-Bromo-3-methylphenyl)furan-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-methylaniline with furan-2-carbonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Analyse Chemischer Reaktionen
5-(4-Bromo-3-methylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Oxidation Reactions: The furan ring can be oxidized using oxidizing agents like potassium permanganate to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromo-3-methylphenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its antibacterial activity against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.
Biological Research: The compound is used in studies investigating the mechanisms of microbial resistance and the development of new antimicrobial agents.
Industrial Applications: It is employed in the synthesis of other furan derivatives, which are used as intermediates in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(4-Bromo-3-methylphenyl)furan-2-carboxamide involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death . It targets specific proteins and enzymes involved in cell wall synthesis, making it effective against a broad spectrum of bacteria .
Vergleich Mit ähnlichen Verbindungen
5-(4-Bromo-3-methylphenyl)furan-2-carboxamide can be compared with other furan derivatives such as:
5-(4-Bromophenyl)furan-2-carboxamide: Similar in structure but lacks the methyl group on the phenyl ring, which may affect its biological activity.
5-(4-Chlorophenyl)furan-2-carboxamide: Contains a chlorine atom instead of bromine, which can influence its reactivity and pharmacological properties.
5-(4-Methylphenyl)furan-2-carboxamide: Lacks the halogen atom, which may result in different chemical and biological behaviors.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Eigenschaften
Molekularformel |
C12H10BrNO2 |
---|---|
Molekulargewicht |
280.12 g/mol |
IUPAC-Name |
5-(4-bromo-3-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H10BrNO2/c1-7-6-8(2-3-9(7)13)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H2,14,15) |
InChI-Schlüssel |
NRQOYEAFOFIYNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.